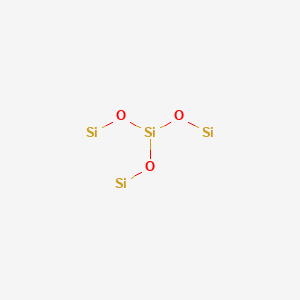
10-Chlorophenanthren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chlorophenanthren-9-ol is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon. This compound features a chlorine atom at the 10th position and a hydroxyl group at the 9th position on the phenanthrene skeleton. Phenanthrene and its derivatives are known for their applications in organic synthesis, material chemistry, and pharmaceutical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chlorophenanthren-9-ol typically involves the chlorination of phenanthrene followed by hydroxylation. One common method is the electrophilic chlorination of phenanthrene using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride. This reaction yields 10-chlorophenanthrene, which is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce the hydroxyl group at the 9th position.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The availability of phenanthrene from coal tar as a starting material makes this process economically viable.
Análisis De Reacciones Químicas
Types of Reactions
10-Chlorophenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form 10-chlorophenanthrene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromic acid or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 10-Chlorophenanthrene-9-one or 10-chlorophenanthrenequinone.
Reduction: 10-Chlorophenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-Chlorophenanthren-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 10-Chlorophenanthren-9-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
9-Hydroxyphenanthrene: Lacks the chlorine atom at the 10th position.
10-Chlorophenanthrene: Lacks the hydroxyl group at the 9th position.
Phenanthrenequinone: Contains a quinone group instead of a hydroxyl group.
Uniqueness
10-Chlorophenanthren-9-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenanthrene skeleton This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs
Propiedades
Número CAS |
5423-69-8 |
|---|---|
Fórmula molecular |
C14H9ClO |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
10-chlorophenanthren-9-ol |
InChI |
InChI=1S/C14H9ClO/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8,16H |
Clave InChI |
FESDGGYDNJWQPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


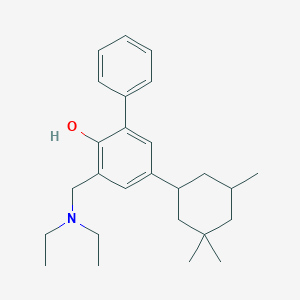
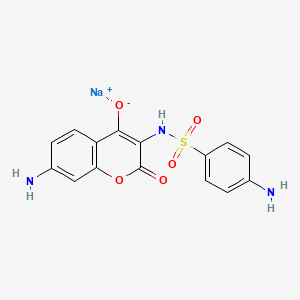
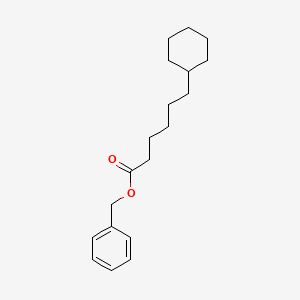
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
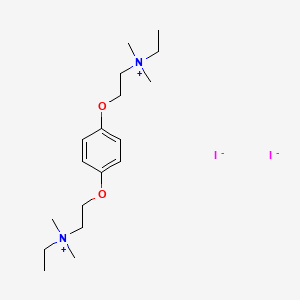
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)



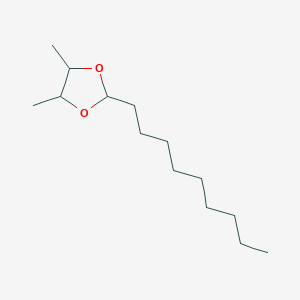
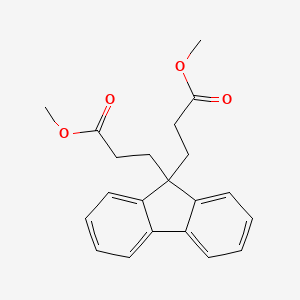
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
